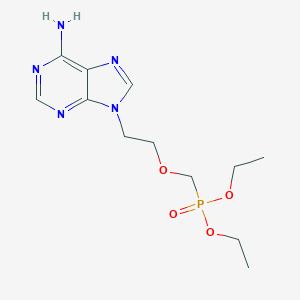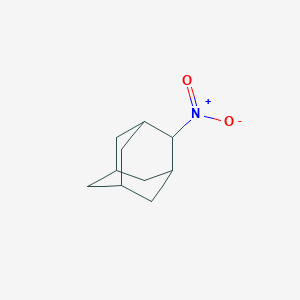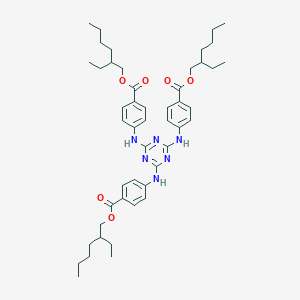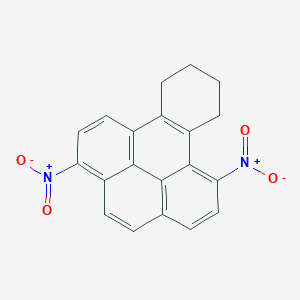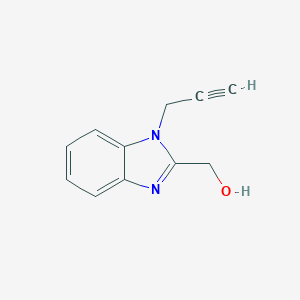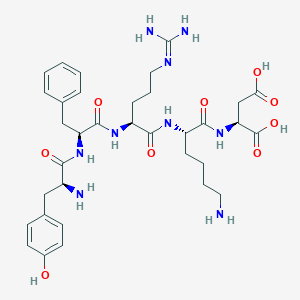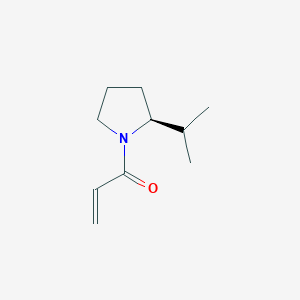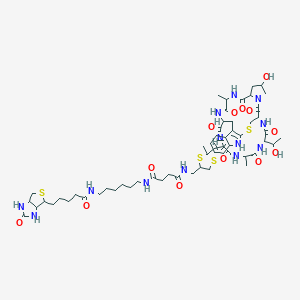
4-(3-(Biotinylaminohexamethylenaminocarbonyl)propanoylaminomethyl)-2-methyl-1,3-dithiolane-2-yl-(ala(7))phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N’-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12111103,1104,9016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediate compounds. Each step may require specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify specific parts of the molecule.
Substitution: Various substitution reactions may be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, it might be used to study enzyme interactions, cellular processes, or as a potential therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. This interaction could modulate biological pathways, leading to the observed effects.
Properties
CAS No. |
122856-15-9 |
|---|---|
Molecular Formula |
C57H83N13O13S4 |
Molecular Weight |
1286.6 g/mol |
IUPAC Name |
N'-[[2-[[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide |
InChI |
InChI=1S/C57H83N13O13S4/c1-29-48(76)63-37-22-35-34-13-7-8-14-36(34)66-54(35)85-28-40(55(82)70-25-32(72)21-41(70)52(80)62-29)65-53(81)46(31(3)71)68-49(77)30(2)61-51(79)38(64-50(37)78)23-57(4)86-26-33(87-57)24-60-45(75)18-17-44(74)59-20-12-6-5-11-19-58-43(73)16-10-9-15-42-47-39(27-84-42)67-56(83)69-47/h7-8,13-14,29-33,37-42,46-47,66,71-72H,5-6,9-12,15-28H2,1-4H3,(H,58,73)(H,59,74)(H,60,75)(H,61,79)(H,62,80)(H,63,76)(H,64,78)(H,65,81)(H,68,77)(H2,67,69,83) |
InChI Key |
XZRULFCZVOUHQJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCC(=O)NCCCCCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C)C)C(C)O |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCC(=O)NCCCCCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C)C)C(C)O |
Synonyms |
4-(3-(biotinylaminohexamethylenaminocarbonyl)propanoylaminomethyl)-2-methyl-1,3-dithiolane-2-yl-(Ala(7))phalloidin BHPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



